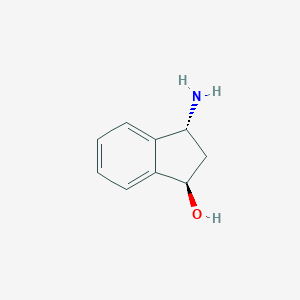

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Theoretical Studies on Chiral Indanol Formation and Reactivity

Mechanistic Studies of Stereoselective Transformations Involving Chiral Indanols

The stereoselective synthesis of chiral indanols often involves catalytic asymmetric reactions where the mechanism is intricately linked to the nature of the catalyst and substrate. For instance, in the asymmetric transfer hydrogenation of ketones, a chiral rhodium complex combined with a ligand like (1R,2S)-aminoindanol forms a highly effective catalyst. researchgate.net The mechanism of such reactions is believed to proceed through a concerted transition state, where the chiral ligand orchestrates the facial selectivity of hydride transfer from a hydrogen donor, such as isopropanol (B130326), to the prochiral ketone. The stereochemical outcome is dictated by the specific coordination of the substrate to the chiral metal complex, which favors one of the two possible diastereomeric transition states.

Furthermore, in reactions such as the Diels-Alder cycloaddition, where chiral amino-substituted dienes are employed, the mechanism involves the formation of a complex between the dienophile and a chiral catalyst, for example, a Cr(III)-salen complex. organic-chemistry.org This complex then directs the approach of the diene from a specific face, leading to high enantioselectivity. organic-chemistry.org The endo-selectivity often observed in these reactions is a consequence of secondary orbital interactions in the transition state. The precise nature of these interactions and the steric environment created by the chiral ligand are key to understanding the high levels of stereocontrol achieved. organic-chemistry.org

Factors Governing Enantioselectivity and Diastereoselectivity in Aminoindanol (B8576300) Reactions

The stereochemical outcome of reactions involving chiral aminoindanols is highly sensitive to a variety of factors. These include the structure of the catalyst and its associated ligands, as well as the solvent in which the reaction is conducted. A thorough understanding of these influences is paramount for the rational design of highly stereoselective synthetic methods.

The development of new catalytic enantioselective methods is a cornerstone of modern organic chemistry. nih.gov The structure of the catalyst, and particularly the chiral ligand bound to a metal center, is a primary determinant of stereoselectivity. In the context of aminoindanol-derived ligands, the rigid bicyclic structure of the indane core provides a well-defined chiral environment. The spatial arrangement of the amino and hydroxyl groups allows for effective bidentate chelation to a metal center, creating a chiral pocket that directs the substrate to a specific orientation.

The design of ligands with systematically varied steric and electronic properties allows for the fine-tuning of enantioselectivity. For example, a library of modular amino acid-based chiral ligands can be synthesized to probe the effects of different substituents on the stereochemical outcome of a reaction. nih.gov Three-dimensional models can then be constructed to describe the interplay of these substituent effects on enantioselectivity. nih.gov This approach not only helps in optimizing the ligand structure for a specific transformation but also provides insights into the limitations of a particular ligand scaffold. nih.gov The discovery of new sets of stereochemically diverse oxazoline (B21484) ligands derived from simple amino acids has been shown to promote chromium-catalyzed enantioselective additions with high enantiomeric excess. nih.gov

Solvents are not merely inert media for chemical reactions; they can play a crucial role in determining the stereochemical outcome. rsc.orgresearchgate.net The dynamic interplay between solvent and solute molecules, including polarity, hydrogen-bonding capacity, and dielectric constant, can significantly influence the energy of diastereomeric transition states. researchgate.net In stereodivergent catalysis, changing the solvent can sometimes lead to the preferential formation of a different stereoisomer. researchgate.net

Intensive investigations into the role of solvents have revealed the existence of dynamic solvation effects. rsc.org Experimental data from reactions in various hydrocarbons, halohydrocarbons, and ethers suggest that the reactive species in solution are often distinct solute-solvent clusters. rsc.org The equilibrium between these different solvated species can be temperature-dependent, sometimes leading to a phenomenon known as the inversion temperature, where the sense of enantioselectivity reverses. The composition of the solvent can also impact the crystallinity and even the topology of coordination polymers involving chiral molecules. nih.gov For instance, in the synthesis of chiral metal-organic frameworks, the solvent can influence the coordination environment of the metal ions. nih.gov

Computational Chemistry and Molecular Modeling for Indanol Systems

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of complex chemical systems, including those involving chiral indanols. nih.govvscht.cz By modeling molecules and their interactions at the atomic level, it is possible to gain insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone. nih.gov

A variety of theoretical approaches are employed to understand the stereochemical outcomes of asymmetric reactions. Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the transition states of competing reaction pathways. nih.gov By comparing the calculated activation energies, it is possible to predict which stereoisomer will be formed preferentially. This method, while computationally expensive, can provide a detailed picture of the geometric and electronic factors that govern stereoselectivity. nih.gov

Molecular mechanics and molecular dynamics simulations offer a less computationally intensive approach to studying larger systems and dynamic processes. nih.govresearchgate.net These methods can be used to explore the conformational landscape of chiral catalysts and their complexes with substrates, providing insights into the steric interactions that lead to asymmetric induction. researchgate.net For instance, molecular dynamics simulations can reveal the preferred binding modes of a substrate in the active site of a chiral catalyst. vscht.cz

The prediction of reactivity and selectivity in asymmetric transformations is a major goal of computational chemistry. rsc.orgvscht.cz Machine learning techniques are increasingly being applied to this challenge. arxiv.orgresearchgate.net By training algorithms on large datasets of experimental results, it is possible to develop models that can predict the stereochemical outcome of a reaction based on the structures of the reactants and catalyst. arxiv.orgresearchgate.net These models can capture complex relationships between molecular features and stereoselectivity, offering a powerful tool for catalyst design and reaction optimization. arxiv.org

For example, a machine learning approach combining different models has been shown to quantitatively predict the stereoselectivity of chemical reactions by capturing interactions between features and exploiting complex data distributions. arxiv.org Such predictive tools for regio- and site-selectivity are becoming increasingly important in synthesis planning. rsc.org While our understanding of stereoselective reactions is often qualitative, arising from differences in steric and electronic effects, quantitative prediction remains a significant challenge. arxiv.org Computational approaches, however, are providing a solid foundation for further exploration of mechanistically intriguing stereoselective reactions. arxiv.org

Future Research Avenues in 1r,3r 3 Amino 2,3 Dihydro 1h Inden 1 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

Future synthetic strategies could explore:

Asymmetric C-H Amination: Directing group-assisted, transition-metal-catalyzed C-H amination of indanol precursors represents a powerful and atom-economical approach. Research into new catalyst systems that can achieve high diastereoselectivity for the cis-isomer and high enantioselectivity for the (1R,3R) configuration is a promising avenue.

Enantioselective Biocatalysis: The use of enzymes, such as transaminases, for the asymmetric amination of a corresponding hydroxyketone precursor could provide a direct and highly selective route to the desired amino alcohol. mdpi.com Biocatalysis often proceeds under mild conditions and can offer excellent stereocontrol, aligning with the principles of green chemistry. mdpi.commdpi.com

Stereodivergent Synthesis: Developing synthetic pathways that allow for the selective synthesis of any of the possible diastereomers of 3-amino-2,3-dihydro-1H-inden-1-ol from a common intermediate would be highly valuable. This could be achieved by modulating catalyst or reagent control.

A summary of potential synthetic improvements is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric C-H Amination | High atom economy, potential for fewer steps. | Development of novel, highly selective catalysts. |

| Enantioselective Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for substrate specificity. mdpi.commdpi.com |

| Stereodivergent Synthesis | Access to all diastereomers from a common precursor. | Catalyst and reagent design for switchable selectivity. |

Exploration of New Catalytic Applications for the 1,3-Aminoindanol Motif

The vicinal amino alcohol motif is a well-established "privileged structure" in asymmetric catalysis, often serving as a chiral ligand for metal-catalyzed reactions. researchgate.net While the related (1S,2R)-1-amino-2-indanol has been extensively used, the catalytic potential of (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol and its derivatives is less explored. mdpi.comdocumentsdelivered.com

Future research in this area should include:

Design of Novel Chiral Ligands: The (1R,3R)-aminoindanol scaffold can be derivatized at both the amino and hydroxyl groups to create a library of new bidentate ligands. These could include oxazolines, phosphine-oxazolines (PHOX), and Schiff bases.

Application in Asymmetric Catalysis: These new ligands could be screened for efficacy in a wide range of asymmetric transformations, such as:

Asymmetric transfer hydrogenation of ketones and imines. mdpi.com

Palladium-catalyzed asymmetric allylic alkylation.

Copper-catalyzed Henry and Aza-Henry reactions.

Organocatalysis: The primary amino alcohol functionality itself can act as a bifunctional organocatalyst, activating substrates through both hydrogen bonding and Brønsted acid/base interactions. researchgate.net Exploring its use in reactions like asymmetric aldol (B89426) and Michael additions is a worthwhile endeavor.

The table below outlines potential catalytic roles for derivatives of this compound.

| Catalyst Type | Potential Reactions | Rationale |

| Metal-Ligand Complex | Asymmetric Hydrogenation, C-C bond formation. | Rigid backbone can impart high stereocontrol. mdpi.comdocumentsdelivered.com |

| Organocatalyst | Aldol reactions, Michael additions. | Bifunctional activation of electrophile and nucleophile. researchgate.net |

Advanced Characterization and Computational Studies to Elucidate Reactivity and Selectivity

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational catalyst design and prediction of its behavior in chemical reactions.

Future research should employ:

Advanced Spectroscopic and Crystallographic Techniques: Detailed NMR studies and X-ray crystallography of the aminoindanol (B8576300) and its metal complexes can provide precise structural data. This information is vital for understanding the steric environment and coordination modes when it acts as a ligand.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be a powerful tool to:

Model the transition states of reactions catalyzed by aminoindanol-based ligands to understand the origins of enantioselectivity. researchgate.net

Predict the thermodynamic stability of different conformers and diastereomers.

Elucidate the mechanism of catalytic cycles. researchgate.netmdpi.com A recent study on Schiff bases derived from the related 1-amino-2-indanol (B1258337) utilized DFT to analyze tautomeric equilibria, demonstrating the power of this approach. mdpi.com

| Technique | Research Goal | Expected Outcome |

| X-ray Crystallography | Determine solid-state structure of ligands and complexes. | Precise bond lengths, angles, and coordination geometry. |

| NMR Spectroscopy | Characterize structure and dynamics in solution. | Understanding of solution-phase behavior and ligand-metal interactions. |

| DFT Calculations | Model reaction mechanisms and transition states. | Insights into the origin of stereoselectivity and catalyst reactivity. researchgate.netmdpi.com |

Sustainable and Green Chemical Approaches in Aminoindanol Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should prioritize the development of more sustainable synthetic methods.

Key areas for investigation include:

Use of Renewable Feedstocks and Solvents: Exploring synthetic routes that start from bio-based materials and utilize environmentally benign solvents like water or ethanol. nih.gov

Catalytic versus Stoichiometric Reagents: Focusing on catalytic methods (both metal- and bio-catalysis) to minimize the use of stoichiometric reagents, which generate significant waste.

Process Intensification: Investigating the use of flow chemistry for the synthesis of aminoindanols. Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

The following table highlights key green chemistry principles and their application to aminoindanol synthesis.

| Green Chemistry Principle | Application in Aminoindanol Synthesis |

| Waste Prevention | Designing high-yield, atom-economical synthetic routes. |

| Catalysis | Employing catalytic methods to reduce reagent use. |

| Benign Solvents | Using water, ethanol, or solvent-free conditions. nih.gov |

| Renewable Feedstocks | Investigating bio-based starting materials. |

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable chiral building block and catalyst, while simultaneously advancing the goals of efficient and sustainable chemistry.

Q & A

Q. What are the established synthetic routes for (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, and how can enantiomeric purity be achieved?

Common methods include catalytic hydrogenation of indenone precursors using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry, achieving enantiomeric excess (ee) >90% . Alternatively, resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is effective . Reaction yields typically range from 60–85%, depending on the reductant and substrate purity.

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar indenol derivatives . For routine analysis, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and circular dichroism (CD) spectroscopy are used to validate ee and optical activity .

Q. What preliminary biological activities are reported for this compound analogs?

Related indenol derivatives exhibit antioxidant properties (IC50 10–50 μM in DPPH assays) and moderate antimicrobial activity against Gram-positive bacteria (MIC 32–64 μg/mL) . Fluorinated analogs show enhanced blood-brain barrier penetration, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during this compound synthesis?

Racemization is mitigated by:

- Using aprotic solvents (e.g., THF or DCM) at low temperatures (<0°C) during amino group functionalization .

- Avoiding strong bases that promote epimerization; instead, employ mild bases like K2CO3 for protecting group manipulations . Monitoring ee in real-time via inline FTIR or polarimetry improves process control .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound derivatives?

Key findings include:

- Amino group substitution : N-Methylation reduces cytotoxicity but enhances solubility (logP decreases by ~0.5 units) .

- Hydroxyl group position : Moving the hydroxyl to C2 abolishes antioxidant activity, highlighting the importance of the 1R,3R configuration .

- Fluorination : Adding fluorine at C5 improves metabolic stability (t½ increases from 2.1 to 4.8 hours in hepatic microsomes) .

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal preferential binding to serotonin receptors (5-HT2A ΔG = −9.2 kcal/mol) due to hydrogen bonding with Asp155 and hydrophobic interactions with Phe339 . QSAR models using CoMFA indicate steric bulk at C3 correlates with antimicrobial potency (r<sup>2</sup> = 0.87) .

Q. How should contradictory data on the antimicrobial efficacy of indenol derivatives be resolved?

Discrepancies often arise from:

- Assay variability : MIC values differ between broth microdilution (static) vs. time-kill assays (dynamic) .

- Purity : Enantiomeric impurities >5% reduce activity by 30–50% .

- Bacterial strains : Activity is strain-specific; e.g., S. aureus ATCC 25923 is more susceptible than clinical isolates . Standardizing protocols and reporting ee/stereochemistry is critical .

Methodological Guidelines

- Synthetic Optimization : Prioritize asymmetric catalysis over resolution for scalability .

- Characterization : Combine NMR (¹H, <sup>13</sup>C, NOESY) with X-ray crystallography for unambiguous stereochemical assignment .

- Biological Testing : Use orthogonal assays (e.g., ROS scavenging + cellular viability) to confirm antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。